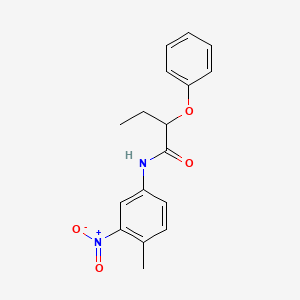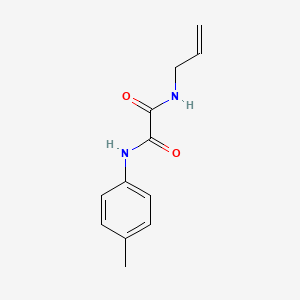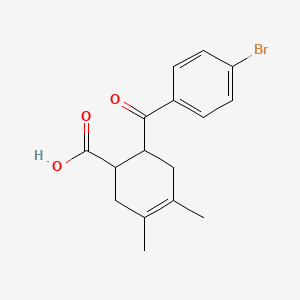
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide, also known as MNPN, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. This compound has been synthesized using various methods and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide acts as a selective antagonist of the GPR35 receptor, which is a GPCR that plays a role in various physiological processes. By binding to the GPR35 receptor, N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide blocks its activation and downstream signaling, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has been found to have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and cardiovascular function. N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has also been shown to inhibit cancer cell proliferation and migration, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has several advantages for use in lab experiments, including its selectivity for the GPR35 receptor and its potential as a pharmacological tool for investigating GPCR modulation. However, N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide also has limitations, including its limited availability and the need for further research to fully understand its pharmacological effects.
Direcciones Futuras
There are several future directions for N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide research, including the investigation of its potential as an anticancer agent, its role in modulating pain and inflammation, and its effects on cardiovascular function. Additionally, further research is needed to fully understand the pharmacological effects of N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide and its potential as a tool for investigating GPCR modulation.
Métodos De Síntesis
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide can be synthesized using various methods, including the reaction between 4-methyl-3-nitroaniline and 2-phenoxybutyryl chloride. This reaction results in the formation of N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide as a yellow solid, which can be purified using recrystallization. Other methods of synthesis include the reaction between 4-methyl-3-nitroaniline and 2-phenoxybutyric acid in the presence of a coupling agent, or the reaction between 4-methyl-3-nitrophenol and 2-phenoxybutanoyl chloride.
Aplicaciones Científicas De Investigación
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has been found to have potential as a pharmacological tool in scientific research. This compound has been used in studies investigating the role of G protein-coupled receptors (GPCRs) in various physiological processes, including pain, inflammation, and cardiovascular function. N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has also been used to study the effects of GPCR modulation on cancer cell proliferation and migration.
Propiedades
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-16(23-14-7-5-4-6-8-14)17(20)18-13-10-9-12(2)15(11-13)19(21)22/h4-11,16H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHGTAFXRZLEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-])OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)

![7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5184394.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5184405.png)
![3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5184414.png)

![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)
![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)
![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)